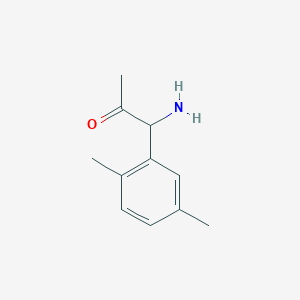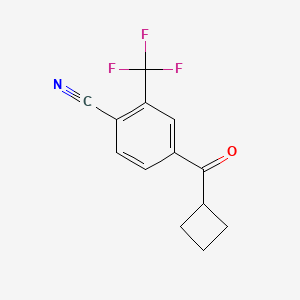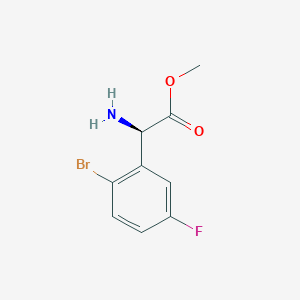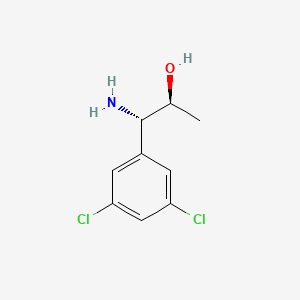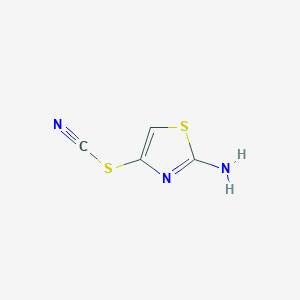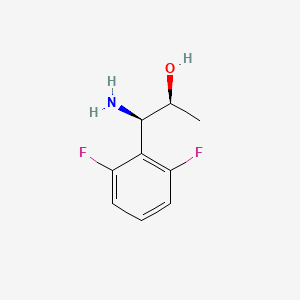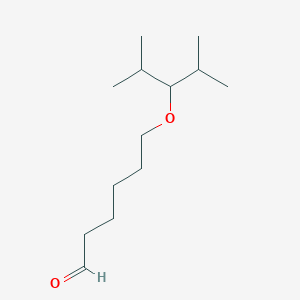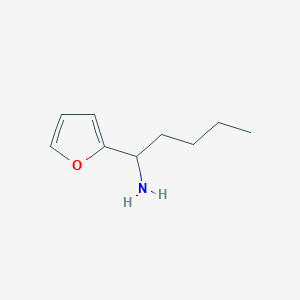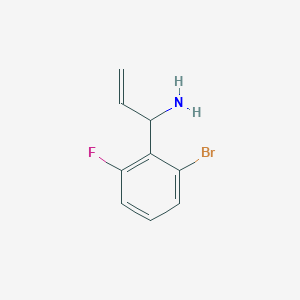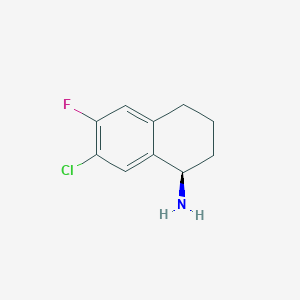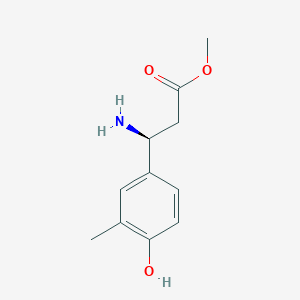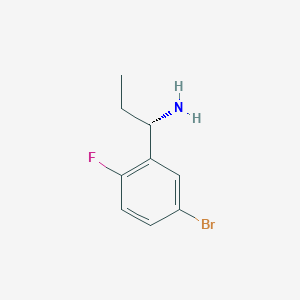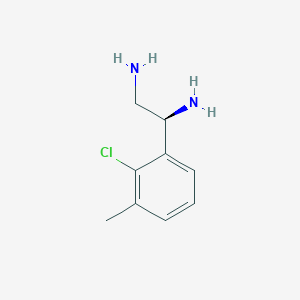
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can facilitate the selective production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, with different stereochemistry.
1-(2-chloro-3-methylphenyl)ethane-1,2-diamine: The racemic mixture of the compound.
1-(2-chloro-3-methylphenyl)ethane-1-amine: A structurally similar compound with one less amine group.
Uniqueness
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This specificity makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
InChI Key |
IMRNLUKFCARPHK-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CN)N)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CN)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)
